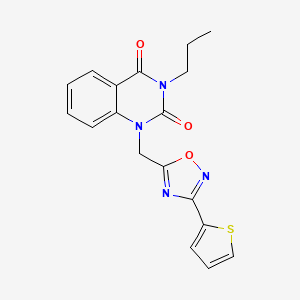

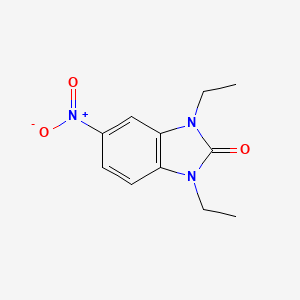

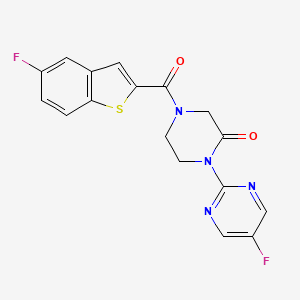

![molecular formula C20H24N4O3 B3010079 1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900270-43-1](/img/structure/B3010079.png)

1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions and the use of various starting materials and reagents. For instance, the synthesis of pyrido[3,2-d]pyrimidine derivatives was achieved by converting 2-ethoxycarbonyl-3-isothiocyanatopyridine with nucleophiles, either directly or through intermediates such as thiourethane . Similarly, a three-component synthesis approach was utilized to create a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, yielding a 40% product at room temperature . Another study reported the synthesis of a new class of 'pyracridones' by condensing 3-methoxycarbonyl-4-piperidones with 2-aminopyridines, which upon further reactions yielded octahydro derivatives . A simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed through the catalytic hydrogenation of pyrrolylpyridine, which is more suitable for large-scale production . Additionally, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones was accomplished using methyl and phenylmethyl acetoacetic esters as reagents .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. For example, the structure of the 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for verifying the correct formation of the target molecules and for determining their stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these heterocyclic compounds are diverse and include condensation, cyclization, and reduction processes. The formation of tricyclic systems from pyrido[3,2-d]pyrimidine derivatives and the reaction of pyrrole with isothiocyanatopyridine to yield cyclized products are examples of such reactions . The condensation reactions are particularly important for the formation of the pyridine core present in many of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of methoxy, piperidinyl, and other substituents can affect the solubility, melting point, and reactivity of the molecules. The polymethoxylated fused pyridine ring systems synthesized in one study were screened for their antitumor activity, demonstrating the potential biological applications of these compounds . The anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones were also investigated, revealing that specific structural features such as the presence of piperidine or pyrrolidine groups can enhance their biological efficacy .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A broad spectrum of polymethoxylated fused pyridine ring systems, including pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, has been synthesized and evaluated for their antitumor activity. These compounds have shown promising results against various tumor cell lines, highlighting their potential in cancer therapy. Particularly, certain derivatives demonstrated significant effectiveness against breast cancer and non-small cell lung cancer cell lines, suggesting their potential utility in targeted cancer treatments (Rostom, Hassan, & El-Subbagh, 2009).

Methodological Advances in Synthesis

Research on methodological advances has led to the development of novel synthesis approaches for related compounds. For instance, a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, has been proposed. This method addresses the limitations of previous techniques and offers a more efficient route for producing large quantities, which could enhance the availability of this and related compounds for further pharmaceutical investigations (Smaliy et al., 2011).

Antimicrobial and Analgesic Agents

Novel derivatives derived from similar core structures have been synthesized and tested for their anti-inflammatory, analgesic, and antimicrobial activities. Some of these compounds have shown significant COX-2 inhibitory activity, analgesic properties, and anti-inflammatory effects, indicating their potential as leads for the development of new therapeutic agents. Such studies underscore the utility of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines and related structures in the discovery of novel drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral and Cytotoxic Activities

Compounds incorporating the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine skeleton have also been investigated for their antiviral and cytotoxic activities. This research has identified compounds with activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as a range of antitumor activities. Such findings highlight the potential of these compounds in the development of new antiviral and anticancer therapies (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Eigenschaften

IUPAC Name |

6-(3-methoxypropyl)-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-27-13-7-12-23-16(20(26)22-9-4-2-5-10-22)14-15-18(23)21-17-8-3-6-11-24(17)19(15)25/h3,6,8,11,14H,2,4-5,7,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDACQENYVWLZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)